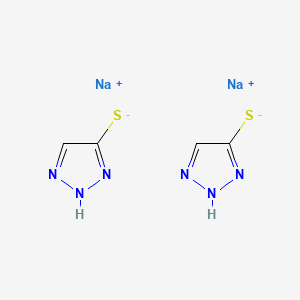
1H-1,2,3-Triazole-4-thiol, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3-Triazole-4-thiol, disodium salt is a chemical compound with the molecular formula C4H4N6Na2S2 and a molecular weight of 246.2243 g/mol . This compound is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. The presence of the thiol group (-SH) and disodium salt form enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-thiol, disodium salt typically involves the reaction of 1,2,3-triazole with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,2,3-triazole with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove impurities .
化学反应分析
Types of Reactions
1H-1,2,3-Triazole-4-thiol, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding thiol.
Substitution: S-substituted derivatives
科学研究应用
1H-1,2,3-Triazole-4-thiol, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the design of probes for detecting DNA markers through surface-enhanced Raman scattering.
Industry: Utilized in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, disodium salt involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
相似化合物的比较
1H-1,2,3-Triazole-4-thiol, disodium salt can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar structure but different substitution pattern, leading to distinct reactivity and applications
1H-1,2,3-Triazole-5-thiol: Another isomer with different properties and uses.
1H-1,2,4-Triazole: Lacks the thiol group, resulting in different chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the thiol group and its solubility as a disodium salt .
属性
CAS 编号 |
94158-07-3 |
|---|---|
分子式 |
C4H4N6Na2S2 |
分子量 |
246.2 g/mol |
IUPAC 名称 |
disodium;2H-triazole-4-thiolate |
InChI |
InChI=1S/2C2H3N3S.2Na/c2*6-2-1-3-5-4-2;;/h2*1H,(H2,3,4,5,6);;/q;;2*+1/p-2 |
InChI 键 |
JTTYXXYBNCJKJI-UHFFFAOYSA-L |
规范 SMILES |
C1=NNN=C1[S-].C1=NNN=C1[S-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



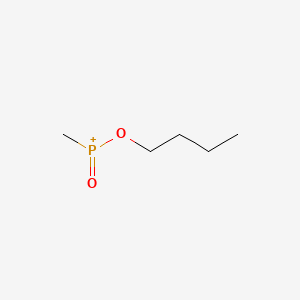

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
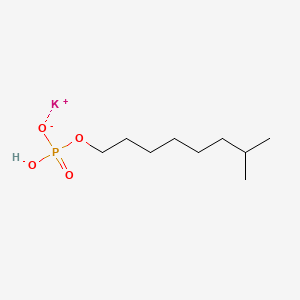

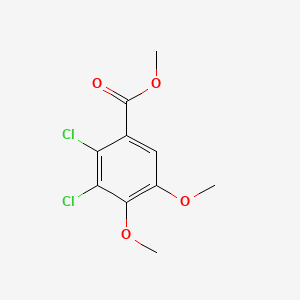
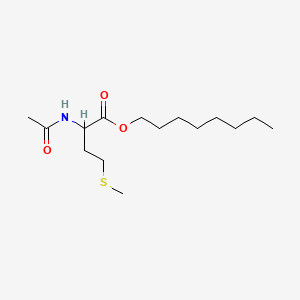

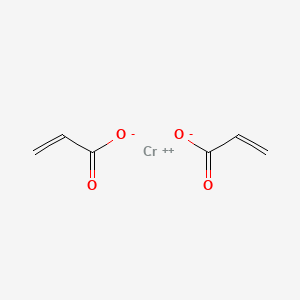

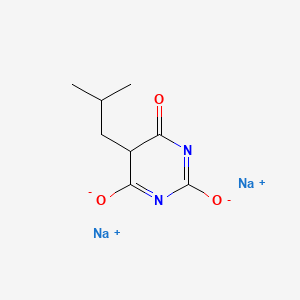
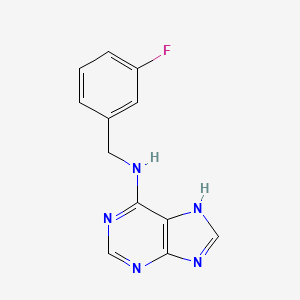
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
